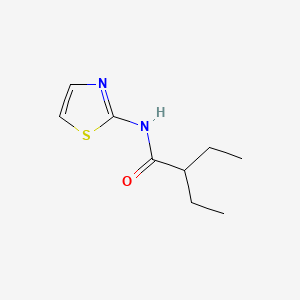

2-ethyl-N-(1,3-thiazol-2-yl)butanamide

描述

属性

IUPAC Name |

2-ethyl-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-3-7(4-2)8(12)11-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDZVTPOIRAZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Rational Design Principles for 2 Ethyl N 1,3 Thiazol 2 Yl Butanamide Analogs

Influence of Substituent Variations on the Thiazole (B1198619) Heterocycle

The 1,3-thiazole ring is a cornerstone of the molecular structure, and its substitution pattern plays a pivotal role in modulating biological activity. The electronic and steric properties of substituents on the thiazole ring can significantly impact interactions with target proteins.

Research on various N-acylthiazole derivatives has demonstrated that the nature of substituents at the C4 and C5 positions of the thiazole ring is a critical determinant of activity. For instance, in a series of N-(thiazol-2-yl)-benzamide analogs acting as Zinc-Activated Channel (ZAC) antagonists, the introduction of a bulky tert-butyl group at the C4 position was shown to be beneficial for antagonist activity. Conversely, smaller groups like methyl or larger aromatic groups at the same position led to a substantial reduction or complete loss of activity. This suggests that the size and shape of the substituent at this position are crucial for fitting into the target's binding pocket.

The electronic effects of substituents also play a significant role. The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) on a phenyl ring attached to the thiazole moiety has been shown to be beneficial for the activity of some thiazole derivatives. nih.gov The reactivity of the thiazole ring itself is influenced by its substituents; electron-donating groups increase its basicity and nucleophilicity, while electron-withdrawing groups have the opposite effect. analis.com.my These modifications can alter the strength of hydrogen bonds or other non-covalent interactions with the target.

| Position on Thiazole Ring | Substituent Type | Observed Effect on Activity | Potential Rationale |

| C4 | Bulky alkyl (e.g., tert-butyl) | Increased | Optimal steric fit in the binding pocket. |

| C4 | Small alkyl (e.g., methyl) | Decreased | Suboptimal steric interaction. |

| C4/C5 | Aromatic rings | Decreased | Potential for steric hindrance. |

| C4/C5 | Electron-donating groups | Can be beneficial | Modulates electronic properties and interaction strength. |

| C4/C5 | Electron-withdrawing groups | Can be beneficial | Alters pKa and hydrogen bonding capacity. |

Impact of the Butanamide Moiety on Binding Affinity and Cellular Uptake

The butanamide moiety, specifically the 2-ethylbutanamide (B1267559) portion, is a key feature that distinguishes this class of compounds from the more commonly studied benzamide (B126) analogs. This aliphatic side chain significantly influences the molecule's lipophilicity, conformational flexibility, and potential for hydrophobic interactions.

Studies on analogous thiazolyl amides have shown that the nature of the amide bond itself is critical. For example, an inverted amide bond in some thiazolyl resorcinol (B1680541) inhibitors of human tyrosinase only moderately increased the EC50 value, indicating that the fundamental amide linkage is important for activity. nih.gov The flexibility of the butanamide chain in 2-ethyl-N-(1,3-thiazol-2-yl)butanamide allows it to adopt various conformations, which could be crucial for interacting with hydrophobic pockets within a receptor or enzyme. analis.com.my

| Structural Feature of Butanamide Moiety | Potential Impact | Rationale |

| Aliphatic Nature | Increased Lipophilicity | Enhances membrane permeability and hydrophobic interactions. |

| Chain Length (Butyl) | Optimal Hydrophobic Interaction | Balances solubility and binding to hydrophobic pockets. |

| Alpha-Ethyl Branching | Conformational Restriction | May pre-organize the molecule for a better fit with the target. |

| Amide Linkage | Hydrogen Bonding | Acts as a hydrogen bond donor (N-H) and acceptor (C=O). |

Modulation of Biological Activity by Linker Groups and Fused Ring Systems

Fused heterocyclic systems, where the thiazole ring is condensed with another ring, create a more rigid and planar structure. This rigidity can be advantageous if it locks the molecule into a conformation that is optimal for binding to the target, thereby increasing potency. For example, the synthesis of thiazolo[5,4-c]pyridine (B153566) derivatives has been explored to create potent and selective antagonists for various receptors. The fused ring system can also introduce new points of interaction with the target.

In cases where flexibility is desired, linker groups can be inserted. For instance, linking two thiazole moieties or a thiazole and another heterocyclic ring via a flexible chain can allow the molecule to span a larger binding site or interact with two different sub-pockets of a receptor. The nature of the linker (e.g., alkyl chain, ether, or amide) will determine the degree of flexibility and the potential for additional interactions.

| Structural Modification | Effect on Molecular Properties | Potential Biological Outcome | Example Scaffold |

| Fused Ring System | Increased Rigidity, Planarity | Enhanced potency due to pre-organization for binding. | Thiazolo[5,4-c]pyridine |

| Flexible Linker | Increased Conformational Freedom | Ability to adapt to larger or more complex binding sites. | Bis-thiazole with alkyl linker |

| Rigid Linker (e.g., alkyne) | Defined Spatial Orientation | Precise positioning of pharmacophores. | N/A |

Strategic Modifications for Enhancing Target Selectivity and Potency

Achieving high potency and selectivity for a specific biological target is a primary goal in drug design. For this compound analogs, this can be accomplished through strategic modifications that exploit subtle differences in the binding sites of related proteins.

One key strategy is to introduce substituents that can form specific interactions, such as hydrogen bonds or salt bridges, with unique amino acid residues in the target protein. For example, replacing a non-polar group with a polar one (e.g., hydroxyl or amino group) at a suitable position on the thiazole or an appended ring could lead to a new hydrogen bond, thereby increasing both affinity and selectivity.

| Modification Strategy | Intended Effect | Example |

| Introduction of Polar Groups | Form specific hydrogen bonds or ionic interactions. | Adding a hydroxyl or carboxyl group to a distal ring. |

| Steric Optimization | Enhance shape complementarity with the binding site. | Varying alkyl substituents on the thiazole ring. |

| Conformational Restriction | Reduce entropy loss upon binding. | Incorporating the structure into a fused ring system. |

| Isosteric Replacement | Fine-tune electronic and steric properties. | Replacing a phenyl ring with a bioisosteric heterocycle. |

Optimization of Pharmacokinetic Profiles through Structural Refinements

A biologically active compound must also possess favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) to be a viable therapeutic agent. Structural refinements of this compound analogs can be made to improve their ADME profiles.

A significant challenge for some thiazole-containing compounds is metabolic instability. Studies on certain thiazole amide derivatives have revealed that they can have short half-lives when exposed to liver microsomes, indicating rapid metabolic clearance. nih.gov One strategy to address this is to block potential sites of metabolism. For example, if a particular position on the molecule is susceptible to oxidation by cytochrome P450 enzymes, introducing a metabolically stable group like a fluorine atom at that position can enhance metabolic stability.

Modulating the compound's lipophilicity is another critical aspect of pharmacokinetic optimization. While a certain degree of lipophilicity is necessary for membrane permeability and absorption, excessively lipophilic compounds can suffer from poor solubility, high plasma protein binding, and rapid metabolism. The lipophilicity of this compound analogs can be fine-tuned by altering the substituents on the thiazole ring or modifying the butanamide side chain. For example, introducing polar functional groups can decrease lipophilicity and improve aqueous solubility.

| Pharmacokinetic Parameter | Optimization Strategy | Structural Modification Example |

| Absorption | Modulate Lipophilicity (logP) | Introduce polar groups to increase solubility or non-polar groups to enhance permeability. |

| Distribution | Control Plasma Protein Binding | Decrease lipophilicity to reduce non-specific binding. |

| Metabolism | Block Metabolic Hotspots | Introduce fluorine or other metabolically stable groups at susceptible positions. |

| Excretion | Enhance Solubility | Add ionizable groups (e.g., carboxylic acid, amine) to facilitate renal clearance. |

Computational Methodologies Applied to 2 Ethyl N 1,3 Thiazol 2 Yl Butanamide Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). nih.gov This method is crucial in drug design for simulating the interaction between a potential drug molecule and its protein target, helping to elucidate the compound's mechanism of action.

For 2-ethyl-N-(1,3-thiazol-2-yl)butanamide, molecular docking simulations would be employed to predict how it fits into the active site of a specific protein target. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The output provides a predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. nih.gov

In studies involving other thiazole (B1198619) derivatives, docking has been used to predict binding affinities against various protein targets. For instance, novel thiazole derivatives have been docked against VEGFR-2 to assess their potential as anticancer agents, yielding binding scores that indicate strong interactions within the ATP-binding pocket. nih.gov Similarly, different thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were evaluated against α-amylase, with the best-performing compound achieving a docking score of -7.43 kcal/mol. nih.gov

Table 1: Illustrative Example of Docking Results for Thiazole Analogs

| Compound Class | Target Protein | Best Docking Score (kcal/mol) | Reference Compound |

|---|---|---|---|

| Thiazolo[3,2-a]pyridine derivatives | α-Amylase (4W93) | -7.43 | Acarbose (B1664774) |

| 2-Oxoindolin-3-ylidene thiazoles | VEGFR-2 | Not specified | Sunitinib |

| N-(benzo[d]thiazol-2-yl) derivatives | DNA | Not specified | Doxorubicin |

This table presents example data from studies on related thiazole compounds to illustrate the outputs of molecular docking simulations.

Beyond predicting binding energy, docking simulations reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. By visualizing the docked pose of this compound, researchers could identify key amino acid residues in the target's active site that form these bonds. For example, the nitrogen and sulfur atoms in the thiazole ring or the carbonyl oxygen of the butanamide group could act as hydrogen bond acceptors, while the ethyl groups could form hydrophobic interactions.

Research on analogous compounds has shown the importance of these interactions. For instance, docking studies of certain topoisomerase I inhibitors revealed that a benzothiazole's nitrogen atom could form crucial hydrogen bonds with amino acid residues like Arg364 and Asp533 in the active site. nih.gov Similarly, in studies of VEGFR-2 inhibitors, the thiazole scaffold is often designed to form hydrogen bonds with hinge region residues like Cys919. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Lead Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically consists of features like hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings. nih.gov Once a model is developed and validated, it can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to find new molecules that match the pharmacophore and are therefore likely to be active. nih.gov

For this compound, if it were part of a series of active compounds, a pharmacophore model could be generated based on their common structural features. nih.gov This model would highlight the critical spatial arrangement of its thiazole ring, amide linker, and aliphatic groups. This validated model could then be used to screen databases like ZINC to discover structurally diverse compounds with potentially similar or improved activity. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic structure of a molecule. nih.gov These methods can compute various properties, including the distribution of electron density, molecular orbital energies (like HOMO and LUMO), and electrostatic potential.

Applying DFT to this compound would allow for the calculation of its electronic properties. The HOMO-LUMO energy gap, for example, provides insight into the molecule's chemical reactivity and kinetic stability. researchgate.net Maps of molecular electrostatic potential can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), which is valuable for understanding potential metabolic pathways and intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations study the movement of atoms and molecules over time. MD simulations can assess the stability of a docked complex, revealing how the ligand and protein adjust to each other and maintain their binding interactions in a dynamic, solvated environment.

An MD simulation of the this compound-protein complex would provide insights into its conformational stability. By tracking parameters like the root-mean-square deviation (RMSD) over the simulation time (e.g., tens or hundreds of nanoseconds), researchers can determine if the ligand remains stably bound in its initial docked pose. This technique is often used to validate docking results and refine the understanding of the binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In a QSAR study, molecular descriptors (numerical values representing chemical properties like size, lipophilicity, and electronic features) are calculated for a set of molecules. A mathematical model is then built to correlate these descriptors with the observed biological activity.

If a series of analogs of this compound with known biological activities were available, a 2D or 3D-QSAR model could be developed. nih.gov This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. A robust QSAR model is validated by its statistical significance and its ability to accurately predict the activity of an external test set of compounds. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding on 2-Ethyl-N-(1,3-thiazol-2-yl)butanamide

Currently, there is a notable absence of specific academic literature detailing the synthesis, characterization, or biological evaluation of this compound. While general methods for the synthesis of N-thiazolyl amides are well-established, often involving the coupling of a 2-aminothiazole (B372263) with a corresponding carboxylic acid or its derivative, no studies have been found that specifically apply these methods to produce and investigate this particular compound. The vast body of research on thiazole (B1198619) derivatives focuses on their wide-ranging biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. fabad.org.trnih.govanalis.com.my However, this body of knowledge does not extend to the specific subject of this article.

Identification of Unexplored Research Avenues and Methodological Challenges

The lack of existing data on this compound presents a clear and immediate research opportunity. Initial investigations would need to focus on establishing a reliable and efficient synthesis protocol, followed by comprehensive structural elucidation using modern spectroscopic techniques. A primary methodological challenge will be the exploration of its potential polymorphic forms and their differential physicochemical properties.

Key unexplored research avenues include:

Biological Screening: A broad-based screening of the compound against various biological targets is a critical first step. This could include assays for antimicrobial activity against a panel of pathogenic bacteria and fungi, cytotoxicity against various cancer cell lines, and evaluation of its potential as an inhibitor of enzymes implicated in inflammatory diseases.

Pharmacokinetic Profiling: Should any promising biological activity be identified, in vitro ADME (absorption, distribution, metabolism, and excretion) studies would be necessary to assess its drug-like properties.

Mechanism of Action Studies: For any confirmed biological activity, subsequent research would need to focus on elucidating the specific molecular mechanism of action.

Prospects for Advanced Derivatization and Chemical Scaffold Diversification

The chemical structure of this compound offers several sites for derivatization to explore structure-activity relationships (SAR). Modifications could be made to both the butanamide side chain and the thiazole ring.

Table 1: Potential Derivatization Strategies for this compound

| Modification Site | Potential Modifications | Rationale |

| Butanamide Side Chain | Introduction of aromatic or heterocyclic rings, variation of alkyl chain length, incorporation of functional groups (e.g., hydroxyl, amino). | To explore the impact on lipophilicity, hydrogen bonding capacity, and potential interactions with biological targets. |

| Thiazole Ring (Positions 4 & 5) | Substitution with various electron-donating or electron-withdrawing groups, introduction of bulky or sterically hindering groups. | To modulate the electronic properties of the thiazole ring and influence binding affinity and selectivity for target macromolecules. |

Diversification of the chemical scaffold could involve replacing the butanamide moiety with other acyl groups or exploring isosteric replacements for the thiazole ring, such as oxazole (B20620) or imidazole, to assess the importance of the sulfur atom for any observed biological activity.

Integration of Multidisciplinary Approaches in Future Investigations

A comprehensive investigation of this compound and its derivatives would benefit significantly from a multidisciplinary approach.

Computational Chemistry: Molecular modeling and docking studies could predict potential biological targets and guide the rational design of more potent derivatives. This can help in prioritizing synthetic efforts and understanding potential binding modes.

Chemical Biology: The development of chemical probes based on the this compound scaffold could aid in target identification and validation.

Structural Biology: If a specific protein target is identified, co-crystallization studies could provide detailed insights into the binding interactions at the atomic level, further guiding drug design efforts.

Long-Term Outlook for Therapeutic Applications and Innovation within the Thiazole-Butanamide Class

The long-term outlook for the therapeutic applications of this compound is entirely dependent on the findings of initial biological screenings. The broader class of thiazole derivatives has yielded numerous clinically approved drugs, highlighting the therapeutic potential of this heterocyclic core. fabad.org.trsysrevpharm.org Should this specific compound or its future derivatives show significant and selective biological activity, it could become a lead compound for the development of new therapeutics.

Innovation within the thiazole-butanamide class will likely stem from the application of novel synthetic methodologies and a deeper understanding of the SAR. The exploration of this currently uninvestigated compound could provide a new chemical scaffold for addressing a range of diseases, contributing to the rich and diverse field of medicinal chemistry. The journey from a cataloged chemical to a potential therapeutic agent is long, but for this compound, it is a journey that has yet to begin.

常见问题

Q. What are the standard synthetic routes for preparing 2-ethyl-N-(1,3-thiazol-2-yl)butanamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane with triethylamine as a base. Optimize by varying reaction temperature (0°C to RT), solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios of 2-ethylbutanoyl chloride to 2-aminothiazole. Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: Use 1H/13C NMR to confirm amide bond formation and substituent integration. FT-IR validates the C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹). For structural elucidation, X-ray crystallography resolves hydrogen-bonding motifs (e.g., N–H···N interactions) and π-π stacking between thiazole rings. Refinement protocols should account for thermal motion and omit outliers in electron density maps .

Q. What are the recommended protocols for assessing solubility and stability in biological assays?

Methodological Answer: Prepare stock solutions in DMSO (≤1% v/v) diluted in PBS (pH 7.4). Assess solubility via dynamic light scattering (DLS) and stability via HPLC-UV at 37°C over 24 hours. Include controls for hydrolysis under acidic/basic conditions to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding hydrogen-bonding networks?

Methodological Answer: Combine high-resolution X-ray crystallography (≤1.0 Å) with DFT calculations (B3LYP/SDD level) to compare experimental bond lengths/angles with optimized geometries. Account for solvent effects (PCM model) and intermolecular forces (e.g., C–H···π interactions). Use Hirshfeld surface analysis to quantify non-covalent contacts .

Q. What strategies can establish structure-activity relationships (SAR) for thiazole-containing amides in anticancer research?

Methodological Answer: Synthesize analogs with systematic substitutions (e.g., alkyl chain length, electron-withdrawing groups on thiazole). Test cytotoxicity via MTT assays (72-hour exposure) in cancer cell lines (e.g., MCF-7, A549). Perform molecular docking against validated targets (e.g., EGFR kinase) using AutoDock Vina with flexible side chains. Validate binding via SPR or ITC .

Q. How should researchers design experiments to investigate metabolic pathways using in vitro microsomal models?

Methodological Answer: Incubate the compound (10 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0/15/30/60 minutes with acetonitrile. Analyze metabolites via LC-QTOF-MS/MS in positive ion mode. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites using software (e.g., Compound Discoverer) .

Q. What computational methods predict electronic properties and reactivity for mechanistic studies?

Methodological Answer: Perform DFT calculations (B3LYP/6-311G**) to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites. Validate withmolecular dynamics (MD) simulations (AMBER force field) to assess solvation effects. Compare with experimental UV-Vis spectra (200–400 nm) .

Q. How can researchers validate mechanisms of action when kinase inhibition assays yield conflicting results?

Methodological Answer: Use orthogonal assays (e.g., fluorescence resonance energy transfer [FRET] vs. radiometric assays) to exclude false positives. Employ CRISPR-Cas9-edited cell lines lacking the putative target. Conduct cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。